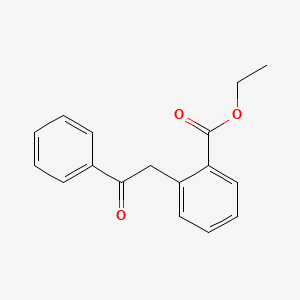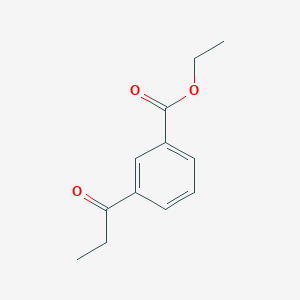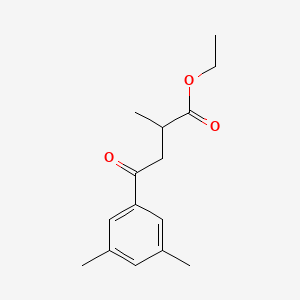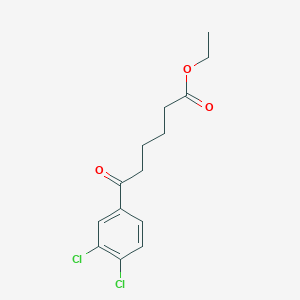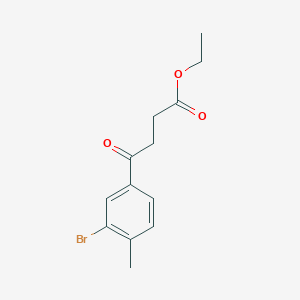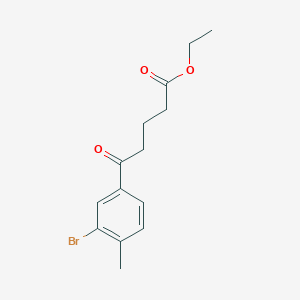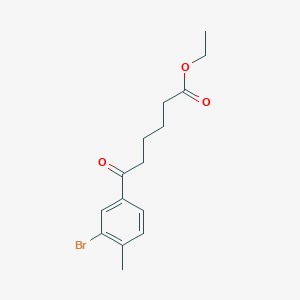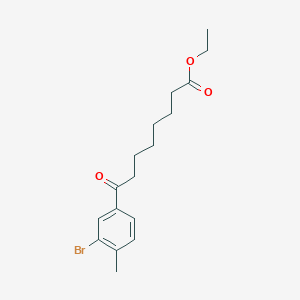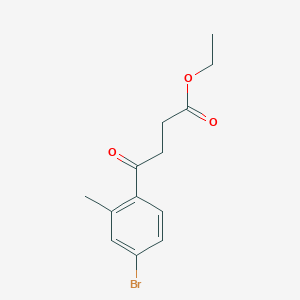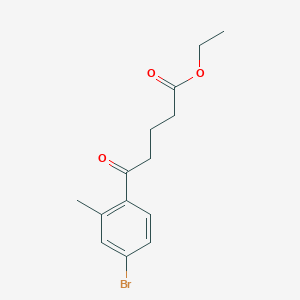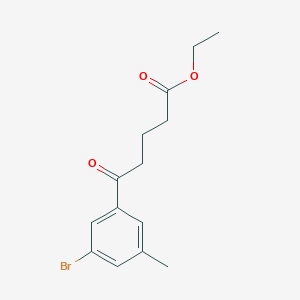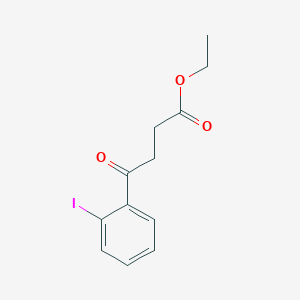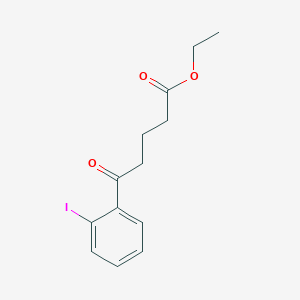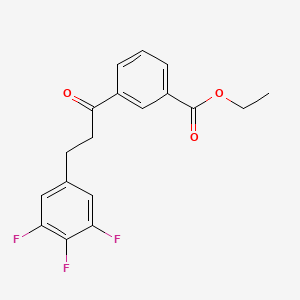
3'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3’-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone” is a chemical compound with potential applications in various fields of research and industry. The IUPAC name for this compound is ethyl 3- [3- (3,4,5-trifluorophenyl)propanoyl]benzoate .
Molecular Structure Analysis
The molecular formula of “3’-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone” is C18H15F3O3 . The InChI code for this compound is 1S/C18H15F3O3/c1-2-24-18(23)13-5-3-4-12(10-13)16(22)7-6-11-8-14(19)17(21)15(20)9-11/h3-5,8-10H,2,6-7H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “3’-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone” is 336.31 .Aplicaciones Científicas De Investigación
Antipathogenic Activity
Research has shown that derivatives of 3'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone, specifically acylthioureas, demonstrate significant anti-pathogenic activities. These compounds, tested for their interaction with bacterial cells, showed notable effects particularly on strains like Pseudomonas aeruginosa and Staphylococcus aureus, both known for their biofilm-forming capabilities. This suggests potential in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Polymer Synthesis and Properties
The compound has been employed in the synthesis of methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates, highlighting its role in creating specialized polymers. These compounds have been synthesized through specific reactions and characterized by various spectroscopic methods, indicating their potential in advanced materials science (Cao, Shi, Fan, & Ding, 2002).
Antioxidant Activities of Polymers
Another study focused on synthesizing gallol-functionalized polymers, inspired by the chemical structures of polyphenols, which include gallol groups. These polymers, made using 3,4,5-trimethoxystyrene, showed greater antioxidant activities than commonly used catechol-functionalized polymers. This research contributes to the understanding of the antioxidant properties of such polymers, which could be useful in various applications (Zhan, Ejima, & Yoshie, 2016).
Novel Epoxy Resin Synthesis
Research involving the synthesis and characterization of a novel epoxy resin, containing trifluoromethyl and pendant polyfluorinated phenyl groups, utilized 3,4,5-trifluorophenyl related compounds. This resin exhibited good thermal stability and mechanical properties, along with low dielectric constants and hydrophobic characteristics, highlighting its potential in high-performance applications (Shang, Zhao, Yang, Zhang, & Huang, 2012).
Photoluminescent Properties
The compound's derivatives have been explored for their potential in creating photoluminescent probes. These probes can be sensitive to changes in pH and the presence of specific metal cations, making them potentially useful in various sensing applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Propiedades
IUPAC Name |
ethyl 3-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3O3/c1-2-24-18(23)13-5-3-4-12(10-13)16(22)7-6-11-8-14(19)17(21)15(20)9-11/h3-5,8-10H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOVKYZXKONECE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645001 |
Source


|
| Record name | Ethyl 3-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone | |
CAS RN |
898777-78-1 |
Source


|
| Record name | Ethyl 3-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

